molecular formula C27H18F2N4O4 B11617683 N-(4-fluorophenyl)-2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetamide

N-(4-fluorophenyl)-2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetamide

Cat. No.: B11617683
M. Wt: 500.5 g/mol
InChI Key: UTOGWEIWBLGMMI-LPYMAVHISA-N
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Description

N-(4-FLUOROPHENYL)-2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes fluorophenyl, indole, and diazinanone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzene derivatives, which can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Diazinanone Ring: This involves the cyclization of appropriate precursors under controlled conditions to form the diazinanone ring.

    Coupling Reactions: The final step involves coupling the indole and diazinanone moieties through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used to study protein-ligand interactions and enzyme inhibition mechanisms.

    Chemical Biology: It serves as a probe to investigate cellular pathways and molecular targets.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cancer cell growth or modulation of other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-2-(3-{[(5E)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE
  • N-(4-FLUOROPHENYL)-2-(3-{[(5E)-1-(4-BROMOPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE

Uniqueness

  • The presence of fluorine atoms in N-(4-FLUOROPHENYL)-2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE enhances its lipophilicity and metabolic stability compared to its chloro- and bromo- analogs.
  • The specific arrangement of functional groups in this compound provides unique binding properties and biological activities, making it a valuable candidate for drug development.

Properties

Molecular Formula

C27H18F2N4O4

Molecular Weight

500.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide

InChI

InChI=1S/C27H18F2N4O4/c28-17-5-9-19(10-6-17)30-24(34)15-32-14-16(21-3-1-2-4-23(21)32)13-22-25(35)31-27(37)33(26(22)36)20-11-7-18(29)8-12-20/h1-14H,15H2,(H,30,34)(H,31,35,37)/b22-13+

InChI Key

UTOGWEIWBLGMMI-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)F

Origin of Product

United States

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